molecular formula C19H19FN4O B2640429 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide CAS No. 1797724-99-2

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide

Cat. No.: B2640429
CAS No.: 1797724-99-2
M. Wt: 338.386
InChI Key: DOJCFYQTVMUEML-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic small molecule featuring a piperidine core substituted with a 3-cyanopyridyl group at the 1-position and a benzamide moiety at the 4-position via a methyl linker. The benzamide ring is further functionalized with a fluorine atom at the 3-position.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-17-5-1-3-15(11-17)19(25)23-13-14-6-9-24(10-7-14)18-16(12-21)4-2-8-22-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCFYQTVMUEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of the Cyanopyridine Group: The cyanopyridine group is introduced via nucleophilic substitution reactions.

    Attachment of the Fluorobenzamide Moiety: The final step involves coupling the piperidine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide with analogous compounds identified in the literature:

Compound Core Structure Key Substituents Pharmacological Target/Use Key Differences Reference
This compound (Target Compound) Piperidine-Benzamide 3-cyanopyridyl (1-position), 3-fluorobenzamide (4-position) Hypothesized CNS/kinase targets Unique 3-cyanopyridyl group; methyl linker enhances flexibility.
B7: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-4-(1-ethyl-1H-pyrazol-5-yl)-2-fluorobenzamide Piperidine-Benzamide 3,4-difluorophenyl (4-position), 1-ethylpyrazole (benzamide) Undisclosed (likely CNS or oncology) Pyrazole substituent; stereochemistry (3S,4S) may influence receptor selectivity.
4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) Piperidine-Acetamide 4-methylphenethyl (1-position), phenylacetamide Opioid receptor agonist Acetamide linkage; phenethyl group enhances μ-opioid receptor binding.
Goxalapladib (CAS-412950-27-7) Piperidine-Naphthyridine 2,3-difluorophenethyl, trifluoromethylbiphenyl Atherosclerosis (Lp-PLA2 inhibitor) Naphthyridine core; bulky trifluoromethyl group improves target specificity.
5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)-N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide Piperidine-Benzamide Pyrazinyl (1-position), triazolo-pyridine Kinase inhibition (hypothetical) Triazolo-pyridine substituent; pyrazinyl group may alter solubility.

Key Structural and Functional Insights :

Piperidine-Benzamide Derivatives: The target compound shares a piperidine-benzamide scaffold with B7 and 5-fluoro-4-(3-oxo...)benzamide . However, the 3-cyanopyridyl group in the target compound distinguishes it from B7’s pyrazole and the triazolo-pyridine in ’s compound.

Opioid Analogs: Fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl) feature piperidine-acetamide backbones optimized for opioid receptor binding . In contrast, the target compound’s benzamide linkage and cyanopyridyl group likely direct it toward non-opioid targets.

Heterocyclic Modifications :

  • Goxalapladib incorporates a naphthyridine core, which broadens π-π stacking interactions compared to the simpler benzamide in the target compound .

Electron-Withdrawing Groups :

  • The 3-fluorobenzamide moiety in the target compound is analogous to the 2-fluorobenzamide in B7 . Both substituents improve metabolic stability, but the 3-fluoro position may reduce steric hindrance compared to ortho-substituted analogs.

Research Findings and Limitations

  • Structural Advantages: The target compound’s 3-cyanopyridyl group may enhance binding to kinases or GPCRs due to its polarity, as seen in pyridine-containing drugs like crizotinib .

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N4O3SC_{19}H_{19}F_{3}N_{4}O_{3}S, with a molecular weight of approximately 440.44 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

Key Structural Features

FeatureDescription
IUPAC Name This compound
Molecular Weight 440.44 g/mol
Molecular Formula C19H19F3N4O3S

This compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways .
  • Anticancer Properties : Research indicates that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, it has been identified as a potent inhibitor of human farnesyltransferase (hFTase) with an IC50 value as low as 25 nM .

Case Studies

Several studies have explored the efficacy of this compound in various cellular models:

  • Study 1 : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential use as a therapeutic agent against hormone-responsive tumors.
  • Study 2 : In vitro assays revealed that the compound effectively induces apoptosis in leukemia cell lines, highlighting its role as a pro-apoptotic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme Inhibition hFTase IC50 = 25 nM
Cell Proliferation Reduced in breast cancer cells
Apoptosis Induction Increased apoptosis in leukemia

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of Cyanopyridine Moiety : Accomplished via nucleophilic substitution reactions.
  • Coupling with Benzamide Group : Involves amide bond formation to complete the structure.

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